methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate is a complex organic compound that features a pyrazole and pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 6-(1H-pyrazol-1-yl)-3-pyridinecarboxylic acid with 4-aminobenzoic acid methyl ester under specific conditions. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazole and pyridine moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate: Unique due to its specific substitution pattern and combination of functional groups.
Pyrazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
This compound stands out due to its dual presence of pyrazole and pyridine rings, which confer unique chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C17H14N4O3 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
methyl 4-[(6-pyrazol-1-ylpyridine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H14N4O3/c1-24-17(23)12-3-6-14(7-4-12)20-16(22)13-5-8-15(18-11-13)21-10-2-9-19-21/h2-11H,1H3,(H,20,22) |
InChI Key |
BAKGELWIAAEQCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
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